molecular formula C3H3O6Tl B12659074 Thallium(3+) triformate CAS No. 71929-23-2

Thallium(3+) triformate

Cat. No.: B12659074
CAS No.: 71929-23-2
M. Wt: 339.44 g/mol
InChI Key: JAFVUPNQLHBQOV-UHFFFAOYSA-K
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Description

Historical Context of Thallium Chemistry in Organic Synthesis

The application of thallium compounds in organic chemistry has evolved significantly since the element's discovery in 1861. wikipedia.orgnumberanalytics.com Initially, the extreme toxicity of thallium salts limited their use. uscourts.govthieme-connect.de However, pioneering research transformed thallium-based reagents into valuable tools for organic synthesis. thieme-connect.de Thallium(III) salts, such as the trinitrate and triacetate, emerged as effective reagents for a variety of transformations involving aromatics, ketones, and olefins. wikipedia.orguscourts.gov

The work of McKillop and Taylor, in particular, was revolutionary, demonstrating the utility of thallium(III) derivatives in complex organic reactions. thieme-connect.deacs.org These reagents facilitated novel chemical pathways, including oxythallation reactions, where a thallium(III) salt adds across an unsaturated bond, and subsequent transformations lead to epoxides or other functionalized molecules. google.com The development of thallium chemistry provided synthetic chemists with methods for achieving specific, often stereoelectronically controlled, outcomes, such as the cyclization of unsaturated alcohols. rsc.org Despite the eventual decline in their widespread use due to safety concerns and the development of less toxic alternatives, the historical impact of thallium reagents laid the groundwork for understanding the reactivity of heavy main-group elements in organic transformations. uscourts.govthieme-connect.de

Significance of Thallium(III) in Contemporary Inorganic and Organometallic Chemistry

The thallium(III) ion (Tl³⁺) remains a subject of significant interest in modern inorganic and organometallic chemistry due to its distinct electronic properties and reactivity. Thallium possesses two primary oxidation states, +1 and +3, with the +1 state being generally more stable. numberanalytics.com Thallium(III) compounds are characteristically strong oxidizing agents and their chemistry often resembles that of aluminum(III) compounds. wikipedia.org They are typically more covalent and less stable than their Thallium(I) counterparts. numberanalytics.com

In inorganic chemistry, Tl(III) is known for forming a wide array of coordination complexes with various ligands, including halides and cyanides. acs.orgresearchgate.net The study of these complexes provides insight into the coordination preferences and structural chemistry of heavy post-transition metals. For instance, Tl(III) can form stable, six-coordinate complexes like TlCN(OH₂)₅²⁺ in aqueous solutions. acs.org Research into the hydrolysis of Tl(III) has revealed that the resulting hydroxide (B78521), Tl(OH)₃, is one of the least soluble metal hydroxides, a property with potential applications in wastewater treatment. tandfonline.com

In organometallic chemistry, organothallium(III) compounds are noted for their thermal instability. wikipedia.org However, they serve as important intermediates in synthetic processes. Mechanistic studies have shown that reactions like the C-H alkenylation of heteroaromatics can proceed through an electrophilic thallation step, highlighting the role of Tl(III) in activating C-H bonds. researchgate.net The unique reactivity of the Tl-C bond continues to be an area of exploration for creating complex molecular architectures. wikipedia.org

Rationale for Research Focus on Thallium(III) Triformate

The specific research interest in Thallium(III) triformate stems from its position as a simple, yet potentially versatile, Thallium(III) carboxylate. While more complex carboxylates like Thallium(III) acetate (B1210297) and trifluoroacetate (B77799) have been more extensively studied, the triformate analogue offers a fundamental model for understanding the influence of the carboxylate ligand on the properties and reactivity of the Tl(III) center.

The rationale for its investigation can be broken down into several key areas:

Fundamental Reactivity Studies: As a strong oxidizing agent, Thallium(III) triformate is expected to participate in various oxidation reactions. numberanalytics.com Studying its reactions with different organic substrates could reveal unique selectivity compared to other thallium carboxylates, driven by the small size and electronic nature of the formate (B1220265) ligand.

Precursor for Synthesis: Thallium(III) carboxylates can be used as precursors for other thallium compounds. google.com Thallium(III) triformate could serve as a starting material for generating other organothallium or inorganic thallium species through ligand exchange reactions.

Structural Chemistry: The coordination environment of the Tl(III) ion in the solid state and in solution is of fundamental inorganic interest. Characterizing the structure of Thallium(III) triformate would provide valuable data on how the formate ion coordinates to the metal center, contributing to the broader understanding of thallium coordination chemistry. For example, its analogue, anhydrous thallium(III) acetate, features a monoclinic crystal structure where three acetate ions are chelated to each thallium ion. wikipedia.org

Comparative Studies: A detailed investigation of Thallium(III) triformate would allow for direct comparison with other metal formates and other Thallium(III) carboxylates. This comparative analysis is crucial for developing structure-property relationships and predicting the behavior of related materials.

Although direct experimental data on Thallium(III) triformate is scarce, its properties can be inferred from related compounds. For instance, the synthesis of Thallium(III) acetate is achieved by reacting Thallium(III) oxide with acetic acid. wikipedia.org A similar approach using formic acid and Thallium(III) oxide would be a logical route to synthesize Thallium(III) triformate.

Data Tables of Related Compounds

To provide context for the potential properties of Thallium(III) triformate, the following tables detail the known characteristics of Thallium(I) formate and Thallium(III) acetate.

Table 1: Properties of Thallium(I) Formate

PropertyValueReference
Chemical Formula CHO₂Tl nist.gov
Molecular Weight 249.4007 g/mol nist.gov
CAS Registry Number 992-98-3 nist.gov
Common Name Thallous formate nist.gov
Normal Melting Point 374.00 ± 1.00 K (100.85 °C) chemeo.com

Table 2: Properties of Thallium(III) Acetate

PropertyValueReference
Chemical Formula Tl(C₂H₃O₂)₃ wikipedia.org
Molecular Weight 381.52 g/mol wikipedia.org
CAS Registry Number 2570-63-0 wikipedia.orgepa.gov
Appearance Crystalline solid wikipedia.org
Crystal System (Anhydrous) Monoclinic wikipedia.org
Density (Anhydrous) 2.57 g/cm³ wikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

71929-23-2

Molecular Formula

C3H3O6Tl

Molecular Weight

339.44 g/mol

IUPAC Name

thallium(3+);triformate

InChI

InChI=1S/3CH2O2.Tl/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3

InChI Key

JAFVUPNQLHBQOV-UHFFFAOYSA-K

Canonical SMILES

C(=O)[O-].C(=O)[O-].C(=O)[O-].[Tl+3]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Thallium Iii Triformate

Direct Synthesis Routes for Thallium(III) Triformate

Direct synthesis would involve the reaction of a suitable thallium(III) precursor with formic acid or a formate (B1220265) salt.

The synthesis of thallium(I) formate is well-documented and typically involves the reaction of thallium(I) carbonate with formic acid. thieme-connect.deminsocam.org The reaction proceeds as follows:

Tl₂CO₃ + 2 HCOOH → 2 HCOOTl + H₂O + CO₂ thieme-connect.de

By analogy, a plausible, though not explicitly documented, route for the synthesis of thallium(III) triformate would involve the reaction of a thallium(III) salt, such as thallium(III) oxide or hydroxide (B78521), with formic acid. Thallium(I) hydroxide is known to be a strong base, and its reaction with formic acid is a straightforward neutralization. thieme-connect.de Given that thallium(III) oxide is more acidic than thallium(I) oxide, the reaction conditions would need to be carefully controlled. wikipedia.org

A potential challenge in this direct synthesis is the strong oxidizing nature of the Tl³⁺ ion, which could lead to the oxidation of formic acid and the reduction of thallium(III) to the more stable thallium(I) state. wikipedia.org The stability of thallium(III) compounds is often low; for instance, thallium(III) bromide begins to decompose at temperatures as low as 30°C. thieme-connect.de

Precursor Role in Thallium(III) Compound Synthesis

Thallium carboxylates are significant intermediates in the synthesis of other thallium compounds, particularly in the realm of organothallium chemistry.

The conversion of thallium(I) compounds to thallium(III) compounds is a fundamental process in thallium chemistry. This is often achieved through oxidation. For example, thallium(III) halides can be prepared by the addition of the corresponding halogen to a thallium(I) halide. thieme-connect.de An aqueous suspension of thallium(I) bromide (TlBr) can be treated with an excess of bromine to yield a clear solution of thallium(III) bromide. thieme-connect.de

While a direct oxidation of thallium(I) formate to thallium(III) triformate is not described, the principles suggest it could be a potential synthetic pathway. The mechanism for the synthesis of trimethylthallium(III) from thallium(I) iodide involves the in-situ generation and reaction of unstable methylthallium(I), which undergoes oxidative addition and disproportionation to form the final Tl(III) product. thieme-connect.de This highlights that Tl(I) species can serve as precursors to Tl(III) derivatives under appropriate oxidative conditions.

Thallium(III) carboxylates are powerful reagents in organometallic synthesis. The most prominent example is thallium(III) trifluoroacetate (B77799), Tl(O₂CCF₃)₃, which is a potent electrophile used to directly thallate aromatic compounds. wikipedia.org The reaction proceeds as:

ArH + Tl(O₂CCF₃)₃ → ArTl(O₂CCF₃)₂ + CF₃COOH wikipedia.org

These resulting arylthallium(III) dicarboxylates are versatile intermediates that can react with various nucleophiles. wikipedia.org Similarly, thallium(III) salts are used to oxidize organic compounds, such as the cleavage of glycols and the oxidation of ketones. dfo-mpo.gc.caresearchgate.net Thallium(III) nitrate (B79036) has also been employed in the oxidative rearrangement of chalcones to synthesize isoflavones. scirp.org Given this reactivity, thallium(III) triformate, if successfully synthesized, would be expected to act as a precursor for organothallium(III) compounds through similar electrophilic thallation or oxidative pathways.

Table 1: Selected Thallium Reagents in Organic Synthesis

Compound Name Formula Application Reference(s)
Thallium(III) Trifluoroacetate Tl(O₂CCF₃)₃ Electrophilic thallation of arenes. wikipedia.org
Thallium(III) Nitrate Tl(NO₃)₃ Oxidative rearrangement of chalcones. scirp.org
Thallium(I) Carboxylates RCOOTl Intermediates in the preparation of alkyl bromides. dfo-mpo.gc.ca
Thallium(III) Chloride TlCl₃ Simultaneous chlorination and carboxylation of aromatic hydrocarbons. dfo-mpo.gc.ca

Control of Reaction Conditions in Thallium(III) Triformate Synthesis

The synthesis of thallium(III) compounds requires careful control of reaction conditions due to their inherent instability and strong oxidizing properties. wikipedia.orgthieme-connect.de

Key parameters that would need to be controlled for the synthesis of thallium(III) triformate include:

Temperature: Many thallium(III) compounds are thermally sensitive. For instance, the crystallization of thallium(III) bromide must be conducted at 30–40 °C to prevent decomposition. thieme-connect.de Analogous reactions in manganese chemistry, which also involve a potent Mn(III) oxidant, are highly dependent on temperature control. metu.edu.tr It is likely that the synthesis of thallium(III) triformate would require low temperatures to minimize decomposition and the reduction of Tl(III) to Tl(I).

Solvent: The choice of solvent is critical in organothallium chemistry. The synthesis of triorganothallium(III) complexes from Grignard reagents and diorganothallium(III) halides necessitates the use of tetrahydrofuran, as the reaction does not proceed in diethyl ether. thieme-connect.de The solvent can stabilize the thallium(III) species through coordination.

Stabilizing Agents: The stability of Tl(III) can be influenced by the presence of stabilizing or complexing agents. pjoes.com For thallium(III) halides, coordinating ligands or solvents are employed to shift the equilibrium from the less stable Tl(III) state towards the desired product. thieme-connect.de In a synthesis of thallium(III) triformate, the use of a suitable solvent or additive that can coordinate to the thallium center could be crucial for isolating the compound.

Table 2: Factors Influencing Thallium(III) Compound Synthesis

Factor Importance Example Reference(s)
Temperature Prevents thermal decomposition of the Tl(III) product. TlBr₃ synthesis is performed at 30-40°C to avoid decomposition. thieme-connect.de
Solvent Can be crucial for reactivity and stabilization of Tl(III) species. Grignard reactions with R₂TlX require THF instead of diethyl ether. thieme-connect.de
Coordinating Ligands Stabilize the Tl(III) oxidation state and prevent reduction to Tl(I). Coordinating solvents are used to stabilize Tl(III) halides. thieme-connect.de

Advanced Spectroscopic and Analytical Characterization Techniques for Thallium Iii Triformate

Vibrational Spectroscopy (IR, Raman) for Ligand and Metal-Ligand Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural features of coordination compounds by identifying the vibrational modes of their constituent parts. For Thallium(III) triformate, Tl(HCOO)₃, these techniques provide insight into the vibrations of the formate (B1220265) (HCOO⁻) ligands and the thallium-oxygen (Tl-O) bonds that form the coordination sphere.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment. Conversely, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. Together, they provide complementary information on the molecular structure.

For a metal triformate complex, the vibrational modes can be categorized into internal ligand modes and metal-ligand modes. The internal modes of the formate ligand are well-characterized and appear at relatively high frequencies. The coordination of the formate ion to a metal center like Thallium(III) influences the frequencies of these vibrations compared to the free formate ion. Key vibrational modes for the formate ligand include C-H stretching, asymmetric and symmetric COO stretching, and OCO bending (scissoring). The separation between the asymmetric (ν_as(COO)) and symmetric (ν_s(COO)) stretching frequencies is particularly diagnostic of the formate's coordination mode (e.g., monodentate, bidentate chelating, or bridging).

Metal-ligand vibrations, specifically the Tl-O stretching and bending modes, are expected to occur at much lower frequencies (typically below 400 cm⁻¹). These modes provide direct information about the strength and nature of the bond between the thallium metal center and the oxygen atoms of the formate ligands.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
ν(C-H)2900 - 2800Stretching vibration of the formate C-H bond.
ν_as(COO)1650 - 1570Asymmetric stretching of the carboxylate group.
ν_s(COO)1400 - 1300Symmetric stretching of the carboxylate group.
δ(OCO)800 - 750In-plane bending or scissoring motion of the OCO group.
ν(Tl-O)< 400Stretching vibration of the Thallium-Oxygen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the structure and dynamics of chemical compounds in solution. For Thallium(III) triformate, a multi-nuclear approach involving ¹H, ¹³C, and ²⁰⁵Tl NMR would provide a comprehensive characterization.

¹H and ¹³C NMR spectroscopy are used to analyze the organic formate ligands.

¹H NMR: A single resonance is expected for the formate proton. Its chemical shift, typically found downfield (around 8-9 ppm), is sensitive to the electronic environment and can be influenced by the coordination to the electrophilic Tl(III) center.

¹³C NMR: A single resonance is expected for the formate carbon. Its chemical shift provides complementary information about the electronic structure of the carboxylate group upon coordination.

A key feature in the NMR spectra of thallium compounds is the presence of two NMR-active isotopes, ²⁰³Tl (29.5% natural abundance) and ²⁰⁵Tl (70.5% natural abundance), both with a nuclear spin of I = ½. chemeo.com Spin-spin coupling between these thallium isotopes and the formate proton (²J(Tl-H)) and carbon (²J(Tl-C)) would be expected. This coupling would manifest as satellite peaks flanking the main resonance, or as a distinct splitting pattern, providing direct evidence of the Tl-O-C-H bonding pathway and information about the covalent character of the Tl-O bond. However, specific experimental data detailing these chemical shifts and coupling constants for Thallium(III) triformate are not available in the reviewed literature.

The ²⁰⁵Tl nucleus is an excellent probe for NMR spectroscopy due to its high natural abundance, spin of I = ½, and high receptivity. chemeo.com ²⁰⁵Tl NMR spectroscopy offers several key advantages for studying compounds like Thallium(III) triformate:

Wide Chemical Shift Range: The thallium nucleus has a very large chemical shift range (over 6000 ppm), making it extremely sensitive to its local chemical environment. nih.gov

Sensitivity to Oxidation State: The chemical shift is highly dependent on the oxidation state of the thallium atom. Tl(III) species resonate at significantly different frequencies compared to Tl(I) species, allowing for unambiguous determination of the oxidation state.

For Thallium(III) triformate, a single ²⁰⁵Tl NMR resonance would be expected, with a chemical shift characteristic of a Tl(III) center coordinated by oxygen-donor formate ligands. While computational methods have shown success in predicting ²⁰⁵Tl chemical shifts, experimental values for Thallium(III) triformate have not been reported.

Mass Spectrometry Techniques (e.g., ESI-MS, Accurate Mass Measurements)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of coordination complexes, as it allows for the transfer of intact ionic species from solution to the gas phase.

For Thallium(III) triformate, ESI-MS would be expected to detect the compound through the formation of cationic or anionic species. In positive-ion mode, likely observable species could include fragments arising from the loss of one or more formate ligands, such as the [Tl(HCOO)₂]⁺ cation. Adducts with solvent molecules may also be observed.

Accurate mass measurements, typically achieved with high-resolution mass spectrometers (e.g., Orbitrap or TOF), would allow for the determination of the precise elemental formula of the detected ions. This confirms the presence of thallium and formate groups and helps to verify the composition of the complex and its fragments. The mass spectra of Thallium(III) compounds can exhibit complex patterns due to the two stable isotopes (²⁰³Tl and ²⁰⁵Tl), which would result in a characteristic isotopic signature for each thallium-containing ion. While ESI-MS is a powerful tool for characterization, specific mass spectrometric data for Thallium(III) triformate has not been detailed in the surveyed scientific literature.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

Single-crystal X-ray diffraction (SCXRD) analysis of a suitable crystal of Thallium(III) triformate would provide the absolute and unambiguous determination of its molecular structure. This technique would yield precise data on:

Coordination Geometry: It would reveal the coordination number of the Thallium(III) ion (e.g., whether it is 6-coordinate) and the geometry of the coordination sphere (e.g., octahedral).

Bonding Information: The analysis would provide precise Tl-O bond lengths and O-Tl-O bond angles.

Ligand Coordination Mode: It would definitively show how the formate ligands bind to the thallium center—whether they act as monodentate, bidentate chelating, or bridging ligands connecting multiple thallium centers to form a polymeric structure.

Crystallographic Data: The analysis would determine the crystal system, space group, and unit cell parameters of the solid-state structure.

Despite the power of this technique, a published crystal structure for Thallium(III) triformate is not available in crystallographic databases. For context, related metal(III) formates, such as aluminum formate Al(HCOO)₃, have been synthesized and structurally characterized, often forming framework structures.

Complementary to SCXRD, Powder X-ray Diffraction (PXRD) could be used to analyze a microcrystalline sample of Thallium(III) triformate. This technique is primarily used for phase identification, assessing sample purity, and determining unit cell parameters if the crystal system is known.

Analysis of Crystal Packing and Extended Structures

Detailed information regarding the specific crystal structure, packing, and extended structures of solid-state thallium(III) triformate is not extensively available in published literature. However, the analysis of such a compound would typically involve single-crystal X-ray diffraction. This powerful technique provides precise data on bond lengths, bond angles, and unit cell dimensions, which are fundamental to understanding the three-dimensional arrangement of atoms and ions in the crystal lattice.

In contrast, structural data for the more common thallium(I) formate shows that it can form aggregates in concentrated aqueous solutions, such as a Tl₄(O₂CH)₄ tetramer, with specific Tl-O and Tl---Tl distances determined by X-ray diffraction. oup.com The crystal structure of thallium(III) halides, such as TlF₃ and TlCl₃, have also been determined, revealing 9-coordinate and 6-coordinate thallium centers, respectively. wikipedia.org Any future structural analysis of thallium(III) triformate would provide valuable comparisons to these related compounds.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Analytical Applications

The electronic structure and optical properties of thallium(III) triformate can be investigated using electronic spectroscopy, although specific spectra for this compound are not readily found in the literature.

UV-Vis Spectroscopy: This technique would measure the absorption of ultraviolet and visible light by the compound. The absorption bands would correspond to electronic transitions, likely involving ligand-to-metal charge transfer (LMCT) from the formate ligands to the Tl(III) center. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide insight into the electronic energy levels within the complex. While UV-Vis is used to study the electronic transitions of atomic thallium, these spectra are not representative of the complexed Tl(III) ion. researchgate.net In analytical applications, UV-Vis spectrophotometry is a common method for quantifying Tl(III) ions in solution. This typically involves the formation of a colored complex with a specific chromogenic reagent, where the absorbance of the resulting solution is proportional to the Tl(III) concentration. researchgate.netsemanticscholar.org

Fluorescence Spectroscopy: Fluorescence spectroscopy is another powerful tool that could be applied. If thallium(III) triformate or its complexes were to exhibit fluorescence, this technique would provide information on its excited electronic states. More commonly, spectrofluorimetry is used for the sensitive quantification of trace Tl(III). This involves reacting the Tl(III) ion with a reagent that forms a highly fluorescent complex, allowing for detection at very low concentrations. researchgate.net

The table below summarizes the application of these techniques for Tl(III) analysis.

TechniqueApplication for Tl(III)Typical Information Obtained
UV-Vis Spectroscopy Electronic structure analysis; Quantitative analysis via complexationWavelength of maximum absorbance (λmax), Molar absorptivity (ε)
Fluorescence Spectroscopy Trace quantitative analysis via complexationExcitation and emission wavelengths, Fluorescence intensity

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, thallium) in a purified sample of thallium(III) triformate. This method provides an empirical formula for the compound, which can be compared against the theoretical composition to verify its purity and stoichiometry.

For a newly synthesized batch of thallium(III) triformate, Tl(HCOO)₃, the theoretical elemental composition would be calculated based on its chemical formula and the atomic weights of thallium, carbon, hydrogen, and oxygen. The experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the identity of the compound. This technique is routinely cited in the characterization of new metal complexes, including those of thallium and indium. mdpi.commdpi.com

Theoretical Composition of Thallium(III) Triformate (Tl(HCOO)₃)

Element Atomic Weight ( g/mol ) Molar Mass Contribution ( g/mol ) Percentage (%)
Thallium (Tl) 204.38 204.38 60.13%
Carbon (C) 12.01 36.03 10.60%
Hydrogen (H) 1.01 3.03 0.89%
Oxygen (O) 16.00 96.00 28.25%

| Total | | 339.44 | 100.00% |

Analytical Methodologies for Trace Thallium(III) Quantification

The high toxicity of thallium compounds necessitates sensitive and selective analytical methods for the quantification of Tl(III) at trace and ultra-trace levels. Spectrophotometric and spectrofluorimetric methods are particularly valuable due to their accessibility and high sensitivity. researchgate.net

Spectrophotometric Methods: These methods are based on the reaction of Tl(III) with a chromogenic agent to produce a colored complex with a distinct absorption maximum in the UV-Vis spectrum. semanticscholar.org The intensity of the color, measured as absorbance, is directly proportional to the concentration of Tl(III) in the sample. A key step often involves the oxidation of a reagent by Tl(III) to form a diazonium cation, which then couples with another molecule to form a stable, colored species. semanticscholar.org The selection of the reagent and reaction conditions (e.g., pH) is crucial to ensure selectivity over other metal ions, especially the more common Tl(I) oxidation state.

Spectrofluorimetric Methods: These techniques offer even higher sensitivity for Tl(III) detection. They rely on the reaction of Tl(III) with a specific ligand to form a fluorescent complex. The intensity of the emitted light upon excitation at a suitable wavelength is measured and correlated to the Tl(III) concentration. These methods can achieve very low detection limits, making them suitable for environmental and biological monitoring. researchgate.net

The table below outlines key parameters for exemplary analytical methods for Tl(III) quantification.

MethodReagent SystemDetection LimitKey Advantages
Spectrophotometry 2–hydrazono–3–methyl–2,3–dihydrobenzo[d]thiazole (MBTH) and Imipramine hydrochloride (IPH)Not specified, but suitable for trace levelsSimple, rapid, selective, does not require extraction or heating semanticscholar.org
Spectrofluorimetry Rhodamine–dansylhydrazide conjugate1.3 x 10⁻⁷ M (0.027 ppm)High sensitivity, high selectivity, rapid response (< 2 min) researchgate.net

Other advanced techniques for trace thallium analysis, often used for total thallium but adaptable for speciation, include inductively coupled plasma mass spectrometry (ICP-MS) and atomic absorption spectrometry (AAS). researchgate.netnih.gov

Reactivity and Mechanistic Studies in Thallium Iii Triformate Mediated Transformations

Thallium(III) Triformate as an Oxidizing Agent

There is no specific literature detailing the use of isolated Thallium(III) triformate as an oxidizing agent for organic substrates like ketones or hydrazides. The understanding of Thallium(III) as an oxidant is primarily derived from studies involving salts with non-participating or weakly coordinating anions, such as nitrate (B79036). conicet.gov.arslideshare.net The redox potential of the Tl(III)/Tl(I) couple is high (+1.25 V), making the Tl(III) ion a strong oxidant, but the reactivity is highly dependent on the associated counterions and solvent system. conicet.gov.ar While a kinetic study on the reaction between formic acid and aqueous Thallium(III) exists, it does not describe the use of a stable Thallium(III) triformate salt as a reagent for organic synthesis. acs.org

Oxidation of Organic Substrates (e.g., Ketones, Hydrazides)

The oxidation of ketones using thallium(III) compounds has been reported, but these reactions exclusively employ reagents like Thallium(III) acetate (B1210297) or nitrate. rsc.org For example, the oxidation of steroid ketones with Thallium(III) acetate leads to acetoxylation, dehydrogenation, or rearrangement. rsc.org No comparable data exists for Thallium(III) triformate.

Redox Mechanisms and Intermediate Formation

Mechanistic studies of thallium(III)-mediated oxidations propose the formation of organothallium intermediates followed by a two-electron transfer from the organic substrate to the Tl(III) center, resulting in Tl(I). conicet.gov.ar The nature of the anion can influence the stability and subsequent reaction pathways of these intermediates. Without experimental data for the formate (B1220265) salt, any proposed mechanism would be purely speculative.

Rearrangement Reactions Promoted by Thallium(III) Triformate

Thallium(III) salts are renowned for promoting unique oxidative rearrangements. However, all documented examples in the scientific literature, including 1,2-migrations, ring contractions, and rearrangements of chalcones or homoallylic alcohols, utilize Thallium(III) nitrate or carboxylates like acetate and trifluoroacetate (B77799). nih.govkisti.re.kr

1,2-Migration and Ring Contraction Reactions

The ring contraction of cyclic olefins and other 1,2-aryl or alkyl migrations are classic applications of Thallium(III) nitrate. nih.gov The choice of the thallium salt and solvent is critical to the success of these rearrangements. Research has shown that using the carboxylic acid corresponding to the thallium(III) carboxylate salt as a solvent can be beneficial, as seen in reactions with Thallium(III) acetate in acetic acid or Thallium(III) tripropionate in propionic acid. nih.gov While this suggests a theoretical possibility for a formate system, no studies have been published to confirm this.

Oxidative Rearrangements (e.g., Chalcones, Homoallylic Alcohols)

The oxidative rearrangement of chalcones to form isoflavones or aurones is a well-established reaction mediated by Thallium(III) nitrate. nih.gov Similarly, the reaction of homoallylic alcohols with various thallium(III) salts to induce ring contraction has been investigated, but this research has focused on acetate, propionate, and trifluoroacetate salts, not formate. nih.gov

Cyclization Reactions and Heterocycle Synthesis

Thallium(III) salts, particularly TTN, have been used to effect oxidative cyclization reactions for the synthesis of heterocyclic compounds. nih.gov For instance, the intramolecular cyclization of 2'-hydroxychalcones can yield isoflavones or aurones depending on the substrate's electronic properties. nih.gov There are no reports of Thallium(III) triformate being employed for similar synthetic strategies.

Influence of Solvent and Anions on Reaction Kinetics and Selectivity

The solvent and the nature of the anions present in the reaction medium play a critical role in dictating the kinetics and, most notably, the selectivity of thalliering(III)-mediated transformations. The electrophilicity of the Tl(III) species, its coordination sphere, and the stability of intermediates are all profoundly influenced by these factors, which in turn govern the reaction pathway and final product distribution.

Research into the oxidation of homoallylic alcohols has provided significant insights into these effects. The outcome of the reaction can be selectively steered toward either ring contraction or solvent incorporation products simply by modifying the solvent and the counter-ion of the thallium(III) salt. For instance, the oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol demonstrates a stark divergence in product formation based on the reaction conditions. When thallium(III) acetate (TTA) is used in methanol, the reaction yields cis- and trans-dimethoxylated addition products. nih.gov In stark contrast, conducting the reaction with TTA in a mixture of acetic acid and water leads to a ring-contracted indan (B1671822) product in high yield. nih.gov

This highlights a key principle: the optimal solvent is often an aqueous solution of the carboxylic acid corresponding to the carboxylate anion of the thallium salt. nih.gov This principle holds for various thallium carboxylates. For example, thallium(III) tripropionate (TTP) in aqueous propionic acid and thallium(III) tris-trifluoroacetate (TTFA) in aqueous trifluoroacetic acid also efficiently produce the ring-contracted indan. nih.gov The choice of anion itself is crucial; anions like chloride and acetate are known to decrease the rate of oxidation reactions. This is attributed to the formation of less electrophilic and less reactive Tl(III) species, such as Tl(OAc)₂Cl. ias.ac.in In the oxidation of chromanones, the use of thallium(III) p-tosylate (TTS) in acetonitrile (B52724) leads to oxidative rearrangement, whereas thallium(III) acetate (TTA) in acetic acid results in dehydrogenated products, further exemplifying the combined influence of the anion and solvent on reaction selectivity. niscpr.res.in

The polarity of the solvent also affects reaction rates. In the oxidation of secondary alcohols, the rate increases with the proportion of acetic acid in acetic acid-water binary mixtures, indicating sensitivity to the dielectric constant of the medium. ias.ac.in

The following table summarizes the profound impact of solvent and anion choice on the selectivity of the oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol.

Thallium(III) SaltSolvent SystemPrimary Product TypeSpecific Product(s)Yield (%)Reference
Thallium(III) Acetate (TTA)Methanol (MeOH)Dimethoxylationcis- and trans-1,2-dimethoxy-adducts- nih.gov
Thallium(III) Acetate (TTA)Acetic Acid / H₂ORing ContractionIndan-derivative71 nih.gov
Thallium(III) tris-Trifluoroacetate (TTFA)Trifluoroacetic Acid / H₂ORing ContractionIndan-derivative78 nih.gov
Thallium(III) tris-Trifluoroacetate (TTFA)Dichloromethane (CH₂Cl₂)Ring ContractionIndan-derivative68 nih.gov
Thallium(III) Tripropionate (TTP)Propionic Acid / H₂ORing ContractionIndan-derivative55 nih.gov

Complex Formation Kinetics and Thermodynamics in Reaction Pathways

The mechanism of many thallium(III)-mediated oxidations involves a crucial initial step: the formation of an intermediate complex between the Tl(III) species and the organic substrate. ijcsrr.org This pre-equilibrium step is often inferred from kinetic studies, where the reaction rate shows a fractional order dependence on the substrate concentration. ijcsrr.org This observation suggests that the substrate and oxidant first combine to form a complex, which then decomposes in a subsequent rate-determining step to yield the products. ijcsrr.org

While the existence of these complexes is well-supported by kinetic evidence, detailed thermodynamic and kinetic data for their formation are not extensively available for all systems. However, specific studies have provided quantitative insights. For example, in the ruthenium(III)-catalyzed oxidation of sulfanilic acid by thallium(III), the reactive species is believed to be the hydrolyzed form, TlOH²⁺. This species forms a complex with the sulfanilic acid, and the equilibrium constant (K) for this complex formation has been calculated.

The key steps in this mechanism are:

Hydrolysis of Tl³⁺: Tl³⁺ + H₂O ⇌ TlOH²⁺ + H⁺ (with hydrolysis constant K_h_)

Complex Formation: TlOH²⁺ + Substrate ⇌ Complex (with formation constant K)

Decomposition: Complex → Products (with rate constant k)

For the reaction with sulfanilic acid at 35°C, the hydrolysis constant (K_h_) was found to be 0.086, consistent with previously reported values. The formation constant for the Tl(III)-sulfanilic acid complex (K) was determined to be 1.24 ± 0.01 × 10³ dm³ mol⁻¹.

The thermodynamics and kinetics of ligand exchange on the Tl(III) center also provide context for substrate complexation. Studies on Tl(III)-cyanide complexes show that the Tl-CN bond is thermodynamically very stable, and the breaking of this bond is the rate-determining step for cyanide exchange, with rate constants around 100–1000 s⁻¹. acs.org This is significantly slower than for Tl(III)-halide systems, where the breaking of a Tl-OH₂ bond is rate-determining, indicating that the nature of the ligand directly bound to thallium strongly influences the kinetics of complex formation and dissociation. acs.org

The table below summarizes the kinetic and thermodynamic parameters for the complex formation and subsequent reaction in the Tl(III) oxidation of sulfanilic acid.

ParameterDescriptionValueUnitsReference
K_h_Hydrolysis constant for Tl³⁺0.086 ± 0.002-
KFormation constant of the [Tl(OH)(SA)]⁺ complex1.24 ± 0.01 × 10³dm³ mol⁻¹
E_a_Energy of Activation for the overall reaction37.61 ± 0.3kJ mol⁻¹
ΔS‡Entropy of Activation for the overall reaction-157.9 ± 1.6J K⁻¹ mol⁻¹

Applications of Thallium Iii Triformate in Catalysis and Materials Science

Role as a Catalyst or Catalyst Precursor in Organic Synthesis

The trivalent state of thallium (Tl³⁺) is known to mediate a variety of organic reactions, including oxidative rearrangements, cyclization reactions, and aromatic thallations. rsc.org Thallium(III) salts are effective in these roles due to the high Lewis acidity and the favorable redox potential between Tl(III) and Tl(I). As a result, thallium(III) triformate is positioned as a potentially valuable, albeit less explored, catalyst or catalyst precursor for numerous synthetic applications.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reusability. Thallium(III) triformate can be utilized as a precursor to develop robust heterogeneous catalysts.

Supported Catalysts: One established method involves impregnating a solid support, such as silica (B1680970) (SiO₂) or zirconia (ZrO₂), with a solution of the metal salt, followed by thermal decomposition (calcination). Using thallium(III) triformate as the precursor, this process would yield finely dispersed thallium oxide (Tl₂O₃) particles on the support surface. rsc.org Such silica-supported thallium oxide has demonstrated catalytic activity in liquid-phase Friedel-Crafts benzylation reactions, where its performance exceeded that of analogous indium and gallium catalysts. rsc.org This enhanced activity is linked to the redox potential of the metal, underscoring the importance of the oxidation step in the catalytic cycle. rsc.org

Metal-Organic Framework (MOF) based Systems: MOFs are crystalline, porous materials constructed from metal ions or clusters (nodes) connected by organic ligands (linkers). rsc.orguchicago.edu They serve as highly tunable platforms for heterogeneous catalysis due to their uniform, accessible active sites and vast surface areas. researchgate.net Thallium(III) triformate could theoretically serve as a metal precursor for the synthesis of thallium-based MOFs. In such a framework, the Tl³⁺ ions would act as the structural nodes, potentially providing Lewis acidic sites for catalytic reactions. While the synthesis of stable, catalytically active thallium MOFs remains a developing area, the principles of MOF-based catalysis provide a clear blueprint for their potential application. uchicago.eduacs.org

Table 1: Conceptual Applications of Metal-Organic Frameworks in Heterogeneous Catalysis This table illustrates general applications of MOFs, which could be conceptually extended to thallium-based systems derived from a triformate precursor.

Catalytic Reaction TypeRole of MOF StructurePotential Advantage of a Tl-MOF
Lewis Acid CatalysisOpen metal sites on nodes act as Lewis acids.High Lewis acidity of Tl³⁺ could enhance reaction rates for processes like Friedel-Crafts alkylations or cycloadditions.
Oxidation CatalysisMetal nodes can participate in redox cycles.The Tl³⁺/Tl⁺ redox couple could facilitate selective oxidation reactions within the constrained pores of the MOF.
Gas Sorption and ConversionHigh porosity allows for capture and concentration of substrates like CO₂.Could potentially concentrate CO₂ near active catalytic sites for conversion to formate (B1220265).

Asymmetric catalysis involves the use of a chiral catalyst to selectively produce one enantiomer of a product. This is typically achieved by coordinating a metal center with a chiral ligand. The application of thallium compounds in this area is not well-established. However, in principle, a thallium(III) center derived from thallium(III) triformate could be coordinated with chiral ligands, such as chiral diamines or phosphines. The resulting complex could potentially direct the stereochemical outcome of a reaction. This remains a speculative and largely unexplored field for thallium-based catalysts.

The chemical fixation and conversion of carbon dioxide (CO₂) into valuable chemicals is a critical area of sustainable chemistry research. Theoretical and experimental studies have shown that the electrochemical reduction of CO₂ on different metal surfaces exhibits distinct product selectivity. Notably, p-block metals, a group that includes thallium, preferentially catalyze the reduction of CO₂ to formic acid or its conjugate base, formate. acs.org This selectivity suggests a promising role for thallium-based catalysts in this transformation. A homogeneous or heterogeneous catalyst derived from thallium(III) triformate could potentially facilitate the hydrogenation or electrochemical reduction of CO₂ to formate with high efficiency.

Table 2: Product Selectivity in Electrochemical CO₂ Reduction by Metal Catalysts

Metal GroupRepresentative MetalsMajor Reduction Product
Group 11/12 MetalsAg, Au, ZnCarbon Monoxide (CO)
p-Block MetalsCd, In, TlFormic Acid / Formate (HCOOH / HCOO⁻) acs.org
Transition MetalsCuHydrocarbons and other high-value chemicals
Active HER MetalsFe, Ni, Pd, PtHydrogen (from competing Hydrogen Evolution Reaction)

Metal compounds are widely used as catalysts and initiators in polymerization reactions. While specific examples involving thallium(III) triformate are scarce, related thallium salts have found applications in this area. For instance, thallium(I) acetate (B1210297) has been used as a catalyst in the transesterification and subsequent polymerization steps to produce polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org Thallium(I) trispyrazolylborate complexes have also been synthesized as part of catalysis design for the ring-opening polymerization of cyclic esters. nih.govacs.org These examples suggest that a thallium(III) center, with its strong Lewis acidity, could potentially initiate cationic polymerization or coordinate with monomers to influence stereocontrol in stereospecific polymerization processes.

Precursor for Advanced Material Synthesis

Metal carboxylates are versatile precursors for the synthesis of a wide range of advanced materials, particularly metal oxides. google.cominoe.ro The organic formate ligands in thallium(III) triformate can be removed through thermal decomposition at relatively low temperatures, yielding the corresponding metal oxide in a controlled manner. This makes it an ideal candidate for the fabrication of nanostructured materials.

The synthesis of nanomaterials with controlled size, shape, and crystallinity is crucial for their application in electronics, optics, and catalysis. Thallium(III) oxide (Tl₂O₃) is a degenerate n-type semiconductor with potential uses in glass, optics, and ceramics. Thallium(III) triformate can serve as an excellent single-source precursor for the fabrication of Tl₂O₃ nanomaterials.

The thermal decomposition of metal carboxylates is a well-established method for producing metal oxide nanoparticles. google.cominoe.ro In a typical synthesis, thallium(III) triformate would be heated in a high-boiling point solvent in the presence of surfactants. The formate ligands decompose and depart as volatile byproducts (e.g., CO, CO₂, H₂O), leading to the nucleation and growth of Tl₂O₃ nanoparticles. This method allows for precise control over particle size and morphology by adjusting parameters such as temperature, reaction time, and the concentration of precursors and surfactants. Research on thallium(I) coordination polymers has already demonstrated their utility as precursors for preparing pure-phase thallium(III) oxide micro- and nanostructures upon calcination. nih.gov A similar pathway is directly applicable to thallium(III) triformate.

Table 3: Synthesis Parameters for Metal Oxide Nanoparticles via Carboxylate Precursor Route This table outlines the general methodology and projects the conditions for using Thallium(III) Triformate.

ParameterGeneral Role in SynthesisProjected Conditions for Tl(HCOO)₃
PrecursorSource of metal cations. google.cominoe.roThallium(III) Triformate
SolventControls reaction temperature and precursor solubility.High-boiling point ethers or alkanes (e.g., octadecene).
SurfactantControls particle growth and prevents agglomeration.Oleic acid, oleylamine.
TemperatureGoverns decomposition rate, nucleation, and crystal growth.Typically 200-350 °C.
AtmospherePrevents unwanted oxidation or side reactions.Inert (Nitrogen or Argon).
Resulting NanomaterialTarget metal oxide.Thallium(III) Oxide (Tl₂O₃) nanoparticles.

Semiconducting Materials

Thallium compounds are integral to a variety of semiconducting materials, valued for their unique electronic and photoelectric properties. Thallium(III) oxide (Tl₂O₃) is a known n-type semiconductor britannica.com. The electrical properties of other thallium compounds, such as thallium(I) sulfide (B99878) (Tl₂S), change upon exposure to infrared light, making them useful in photoresistors wikipedia.orgamericanelements.comuscourts.govnih.gov.

Research into III-V semiconductors has explored the incorporation of thallium to create novel alloys like Ga₁₋ₓTlₓAs and In₁₋ₓTlₓAs researchgate.netaps.org. However, incorporating thallium into these crystal lattices presents significant challenges researchgate.netaps.org. Thallium bromide (TlBr) is another compound semiconductor investigated for room-temperature radiation detection due to its wide bandgap and high density researchgate.net.

Recent investigations have focused on newly synthesized thallium-based chalcogenides, such as Tl₂CdGeSe₄ and Tl₂CdSnSe₄, as promising semiconducting materials for next-generation devices sciencedaily.comepj.orgassignmentpoint.com. These complex materials leverage thallium's properties to achieve desirable characteristics like high thermal stability and valuable photovoltaic effects assignmentpoint.com.

Table 1: Properties of Selected Thallium-Based Semiconductor Compounds

Compound Formula Semiconductor Type/Property Key Application Area
Thallium(III) Oxide Tl₂O₃ n-type semiconductor britannica.com Electronics
Thallium(I) Sulfide Tl₂S Conductivity changes with IR light wikipedia.orgamericanelements.comuscourts.govnih.gov Photoresistors
Thallium Bromide TlBr Wide bandgap (2.68 eV) researchgate.net Radiation Detectors
Thallium Selenides e.g., Tl₂CdGeSe₄ Photovoltaic effects sciencedaily.comepj.orgassignmentpoint.com Optoelectronics

Optoelectronic Devices

The development of new alkali metal-based chalcogenides is being driven by the expanding field of optoelectronic devices sciencedaily.comepj.orgassignmentpoint.com. Thallium compounds are at the forefront of this research. The integration of thallium into compounds like Tl₂CdGeSe₄ and Tl₂CdSnSe₄ can overcome disadvantages seen in other alkali metal-based materials sciencedaily.comepj.org. The higher electronegativity of thallium compared to alkali metals leads to a less ionic character in the resulting compounds. This may result in lower electrical resistivities and, consequently, higher carrier mobilities, which are crucial for efficient optoelectronic device performance sciencedaily.comepj.orgassignmentpoint.com.

Materials containing thallium also tend to be less sensitive to air and moisture, enhancing their stability and viability for practical applications epj.orgassignmentpoint.com. Thallium(I) sulfide's sensitivity to infrared light is utilized in photoelectric cells, while thallium selenide (B1212193) has been used in bolometers for infrared detection britannica.comwikipedia.orgamericanelements.comuscourts.gov.

Superconducting Materials (e.g., High-Temperature Superconductors)

Thallium-based cuprates are among the most significant high-temperature superconducting materials discovered. These materials, often represented by the general formula TlₘBa₂Caₙ₋₁CuₙOᵧ, exhibit high critical transition temperatures (Tc), with some phases becoming superconducting at temperatures as high as 127 K researchgate.net. This makes them highly attractive for applications in magnetic resonance imaging, magnetic energy storage, and power transmission uscourts.gov.

The synthesis of these complex ceramic materials is a multi-step process that often involves the use of precursor powders taylorfrancis.comijcce.ac.irijcce.ac.iriaea.orgosti.govosti.gov. Thallium(III) oxide is a common component in the synthesis process ijcce.ac.ir. The fabrication of high-quality Tl-based superconducting thin films typically involves depositing an amorphous precursor, which is then subjected to an ex-situ thalliation anneal to form the crystalline superconducting phase researchgate.netijcce.ac.ir. The processing is challenging due to the volatility and toxicity of thallium oxides at the high temperatures required for synthesis researchgate.netcambridge.org.

Table 2: Research Findings on Thallium-Based High-Temperature Superconductors

Superconductor System General Formula Notable Property Synthesis Challenge
Thallium Barium Calcium Copper Oxide TlₘBa₂Caₙ₋₁CuₙOᵧ High transition temperatures (up to 127 K) researchgate.net Volatility and toxicity of thallium oxides during processing researchgate.netcambridge.org
Tl-1223 Phase TlBa₂Ca₂Cu₃O₉ High critical current density Requires precise control of annealing conditions ijcce.ac.ir
Tl-2223 Phase Tl₂Ba₂Ca₂Cu₃O₁₀ One of the highest confirmed Tc values in the TBCCO family Phase purity can be difficult to achieve

Applications in Optics and Infrared Technologies (e.g., Lenses, Filters)

Thallium compounds have carved out a niche in the field of optics, particularly for infrared (IR) applications. Crystals of thallium(I) bromide and thallium(I) iodide are used to fabricate optical components like lenses, windows, and prisms for IR systems britannica.comwikipedia.orguscourts.gov. A well-known material in this category is KRS-5, a mixed crystal of thallium bromide-iodide, which is valued for its broad transmission range in the infrared spectrum and its relative hardness compared to other IR optical materials wikipedia.orgamericanelements.comuscourts.gov.

These materials are crucial for applications in thermal imaging, spectroscopy, and other technologies that rely on the detection and transmission of infrared radiation sarchemlabs.com. The use of thallium halides extends to the manufacturing of specialized fiber optics for IR light transmission americanelements.com.

Additives in Glass Science for Refractive Index Modification

Thallium compounds are effective additives in glass manufacturing for modifying the refractive index. The addition of thallium(I) oxide (Tl₂O) to glass formulations can significantly increase the refractive index, a property that is essential for creating high-performance lenses and other optical components britannica.comwikipedia.orgamericanelements.comuscourts.govnih.gov.

Furthermore, thallium is used in combination with elements like arsenic, sulfur, and selenium to produce specialty high-density glasses wikipedia.orgamericanelements.comuscourts.gov. These glasses are notable for their low melting points, often between 125 and 150°C, while maintaining durability and insolubility in water at room temperature wikipedia.orgamericanelements.comuscourts.govnih.gov.

A specific technique for modifying the refractive index is the ion exchange process, where a glass body is submerged in a molten salt bath containing thallium ions (e.g., from thallium chloride) google.comlipmann.co.uk. This causes thallium ions to diffuse into the glass surface, replacing other ions and creating a graded refractive index that is highest at the surface and decreases with depth google.comlipmann.co.uk. This technology, known as GRIN (GRadient INdex), is used to produce flat, disk-shaped lenses with excellent optical performance for scanners and other compact optical systems lipmann.co.uk. Studies on As-S-Tl glass systems have shown that increasing the thallium concentration can systematically alter the refractive index and other optical parameters of the material inoe.roresearchgate.net.

Theoretical and Computational Investigations of Thallium Iii Triformate Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the bonding, stability, and electronic properties of Thallium(III) triformate. The electron configuration of the Thallium(III) ion is [Xe] 4f¹⁴ 5d¹⁰, indicating a filled d-shell. answers.com The primary interactions with the formate (B1220265) (HCOO⁻) ligands are expected to be dative bonds from the oxygen atoms to the Tl³⁺ center.

Ab initio and Density Functional Theory (DFT) are the principal methods used for such calculations. For a heavy element like thallium, relativistic effects are significant and must be included for accurate results. researchgate.net Methods like the Zeroth-Order Regular Approximation (ZORA) or the use of effective core potentials (ECPs) that account for scalar relativistic effects and spin-orbit coupling are essential. researchgate.net

Table 1: Representative Theoretical Methods for Electronic Structure Calculation

MethodKey FeaturesTypical Application for Tl(HCOO)₃
Density Functional Theory (DFT) Balances computational cost and accuracy.Geometry optimization, molecular orbital analysis, bond characterization.
Hartree-Fock (HF) A foundational ab initio method.Often a starting point for more advanced calculations.
Møller-Plesset Perturbation Theory (MP2) Includes electron correlation effects.More accurate energy and structural predictions than HF.
Effective Core Potentials (ECPs) Replaces core electrons with a potential, reducing computational cost and including relativistic effects.Standard for calculations involving heavy elements like thallium.

Molecular Dynamics Simulations of Coordination Behavior

While quantum chemical calculations describe the static electronic structure, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of Thallium(III) triformate in solution. MD simulations model the movement of atoms over time based on a force field, which describes the potential energy of the system as a function of atomic positions.

For a system containing Tl(HCOO)₃ in an aqueous solution, a simulation would involve a central Tl³⁺ ion, multiple formate ligands, and a large number of water molecules in a simulation box with periodic boundary conditions. The force field would need to be parameterized to accurately describe the interactions between the Tl³⁺ ion and the formate and water oxygen atoms, including bond stretching, angle bending, and non-bonded van der Waals and electrostatic interactions.

MD simulations can provide insights into several aspects of coordination behavior:

Coordination Number: Determining the average number of formate oxygen atoms and water molecules in the first coordination sphere of the Tl³⁺ ion.

Ligand Exchange Dynamics: Simulating the mechanism and timescale for the exchange of coordinated formate ligands with solvent molecules.

Solvation Structure: Characterizing the structure of the solvent around the complex, including the first and second solvation shells. osti.gov

Methodologically, a typical MD simulation would proceed by first minimizing the energy of the system, followed by a gradual heating and equilibration phase in a specific thermodynamic ensemble (e.g., NPT - constant number of particles, pressure, and temperature). osti.gov A final production run, often spanning nanoseconds to microseconds, generates trajectories that can be analyzed to extract structural and dynamic properties like radial distribution functions (RDFs) and coordination numbers. osti.gov

Isotope Shift Analysis and Nuclear Properties (e.g., Charge Radii)

Isotope Shift (IS) analysis is a powerful experimental technique, supported by theoretical calculations, for probing the nuclear properties of different isotopes of an element. The isotope shift in atomic spectral lines is the sum of the mass shift (due to the change in nuclear mass) and the field shift (due to the change in the nuclear charge distribution). The field shift is directly proportional to the change in the mean-square nuclear charge radius (δ⟨r²⟩).

Theoretical calculations are crucial for interpreting experimental IS data to extract nuclear charge radii. researchgate.netresearchgate.net High-order relativistic coupled cluster approaches are used to calculate the electronic factors for the field and mass isotope shifts. researchgate.netresearchgate.net These calculations have been performed for various atomic transitions in neutral thallium, allowing for a reinterpretation of previous experimental measurements and a reduction in theoretical uncertainties to less than 2.6%. researchgate.netresearchgate.net

Recent studies using in-source laser resonance-ionization spectroscopy have measured the δ⟨r²⟩ values for thallium isotopes near the N = 126 neutron shell closure for the first time. researchgate.net These experiments have observed the characteristic "kink" in the charge radii at this magic number, a feature also seen in neighboring elements like lead and mercury. researchgate.net The experimental data show good agreement with theoretical predictions from models like the self-consistent theory of finite Fermi systems based on the Fayans energy density functional, which accurately reproduces the behavior of charge radii in this region. researchgate.netbohrium.com

Table 2: Changes in Mean-Squared Charge Radius (δ⟨r²⟩) for Selected Thallium Isotopes Relative to ²⁰⁵Tl

Isotope (Mass Number A)δ⟨r²⟩A,205 (fm²)
207 (ground state) 0.111(11){8}
207 (isomer) 0.201(11){15}
208 0.133(10){10}
209 0.231(14){17}

Note: Statistical uncertainties are in parentheses, and systematic errors from theoretical factors are in curly brackets. Data sourced from studies on thallium isotopes. researchgate.net

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an essential tool for elucidating the mechanisms of chemical reactions, including ligand substitution, isomerization, or decomposition pathways that Thallium(III) triformate might undergo. DFT calculations are used to map the potential energy surface (PES) of a reaction, identifying stable reactants, products, and intermediates, as well as the high-energy transition states (TS) that connect them.

For instance, the isomerization of a tris-chelate complex like Tl(HCOO)₃ (assuming a bidentate coordination of formate) between meridional (mer) and facial (fac) isomers could be studied. researchgate.net Quantum chemical calculations would be used to locate the geometries of the mer and fac isomers and then search for the transition state connecting them. The activation energy for the isomerization can be calculated from the energy difference between the reactant and the transition state, providing insight into the kinetic stability of the isomers.

Similarly, the mechanism of ligand exchange with a solvent molecule or another ligand can be modeled. This would involve calculating the energetics of associative, dissociative, or interchange pathways. The transition state for each step would be located, and its structure would reveal the geometry of the activated complex. For example, a study on electrophilic aminoalkenylation reactions used DFT to find that the reaction selectivity was determined by the electrophilic addition step, identifying an ambimodal transition state that leads to different products. nih.gov Such detailed mechanistic understanding is crucial for controlling chemical reactions.

Prediction of Spectroscopic Properties (e.g., NMR parameters, Vibrational Frequencies)

Theoretical calculations can predict various spectroscopic properties of Thallium(III) triformate, which aids in the interpretation of experimental spectra.

NMR Parameters: The thallium isotopes ²⁰³Tl and ²⁰⁵Tl are both NMR-active with a nuclear spin of 1/2. Computational prediction of ²⁰⁵Tl NMR chemical shifts is a powerful tool for structure elucidation. researchgate.net Due to the large relativistic effects in thallium, specialized computational methods are required. Calculations are typically performed at a relativistic level, such as ZORA, and must include spin-orbit coupling. researchgate.net DFT functionals like PBE0 have shown very good performance in predicting ²⁰⁵Tl chemical shifts when combined with a continuum solvation model (like COSMO) to account for solvent effects. researchgate.net For Thallium(III) triformate, such calculations could distinguish between different coordination modes of the formate ligands or different isomers, as these would lead to distinct electronic environments around the thallium nucleus and thus different chemical shifts.

Vibrational Frequencies: The infrared (IR) and Raman spectra of Thallium(III) triformate are determined by its molecular vibrations. DFT calculations can predict the vibrational frequencies and their corresponding intensities. researchgate.net By calculating the harmonic force field, one can obtain a set of vibrational modes and their frequencies. researchgate.net However, calculated harmonic frequencies are often systematically higher than experimental frequencies. To improve accuracy, scaling factors are commonly applied, or more advanced methods like the Scaled Quantum Mechanical (SQM) force field methodology are used. researchgate.net These predicted spectra can be used to assign the bands in an experimental spectrum, for example, to distinguish between the C-H stretching, C=O stretching, and O-C-O bending modes of the formate ligands, as well as the Tl-O stretching modes.

Future Research Directions and Outlook in Thallium Iii Triformate Chemistry

Development of Novel Synthetic Pathways

The exploration of Thallium(III) triformate chemistry begins with the development of efficient and safe synthetic routes. Drawing parallels from the synthesis of other Thallium(III) carboxylates, several potential pathways can be envisioned.

A primary route could involve the reaction of Thallium(III) oxide with formic acid. This method is analogous to the preparation of Thallium(III) acetate (B1210297), which is synthesized by treating Thallium(III) oxide with acetic acid wikipedia.org. The reaction would likely proceed as follows:

Tl₂O₃ + 6HCOOH → 2Tl(HCOO)₃ + 3H₂O

Another potential method is the anion exchange from a more common Thallium(III) salt, such as Thallium(III) nitrate (B79036), with a formate (B1220265) salt. The success of this approach would depend on the relative lattice energies and solubilities of the involved salts.

Future research in this area should focus on optimizing reaction conditions, such as temperature, solvent, and stoichiometry, to maximize yield and purity. Given the high toxicity of thallium compounds, the development of protocols that minimize handling and exposure is of paramount importance.

Table 1: Potential Synthetic Pathways for Thallium(III) Triformate

Precursor 1Precursor 2Potential ProductReaction Type
Thallium(III) Oxide (Tl₂O₃)Formic Acid (HCOOH)Thallium(III) TriformateAcid-Base
Thallium(III) Nitrate (Tl(NO₃)₃)Sodium Formate (NaHCOO)Thallium(III) TriformateAnion Exchange
Thallium(III) Chloride (TlCl₃)Silver Formate (AgHCOO)Thallium(III) TriformateMetathesis

Exploration of New Catalytic Transformations

Thallium(III) compounds, particularly Thallium(III) nitrate (TTN), are known for their potent oxidizing capabilities and their utility in promoting various organic transformations slideshare.netacs.orgtandfonline.comacs.orgwikipedia.orgresearchgate.net. It is highly probable that Thallium(III) triformate could exhibit similar or unique catalytic activities.

One promising area of investigation is in oxidative rearrangements . Thallium(III) nitrate has been extensively used for the oxidative rearrangement of ketones, chalcones, and alkenes slideshare.nettandfonline.comacs.orgresearchgate.net. The formate counter-ion in Thallium(III) triformate might influence the reaction's selectivity and efficiency. For instance, the formate ion, being a better nucleophile than nitrate, could participate in the reaction mechanism, leading to different product distributions.

Table 2: Potential Catalytic Applications of Thallium(III) Triformate

Reaction TypeSubstratePotential ProductAnalogous Reagent
Oxidative RearrangementAryl KetonesAryl EstersThallium(III) Nitrate tandfonline.com
Oxythallation of AlkenesAlkenesGlycols, Aldehydes, KetonesThallium(III) Acetate
Aromatic ThallationArenesArylthallium CompoundsThallium(III) Trifluoroacetate (B77799) mssm.eduacs.org
C-H ActivationHydrocarbonsFunctionalized HydrocarbonsGeneral Transition Metal Catalysts

Furthermore, the Lewis acidity of the Thallium(III) center could be exploited in Lewis acid catalysis . Thallium(III) acetate has been shown to catalyze aromatic bromination with high regioselectivity . Thallium(III) triformate could potentially catalyze a range of reactions, including Friedel-Crafts acylations and alkylations, and Diels-Alder reactions.

Design of Advanced Thallium(III) Triformate-Based Materials

The development of new materials with novel properties is a cornerstone of modern chemistry. Thallium-containing materials have found applications in electronics and optics wikipedia.org. While research into thallium-based metal-organic frameworks (MOFs) is not as extensive as for other metals, the principles of MOF design can be applied.

Thallium(III) triformate could serve as a precursor for the synthesis of Thallium-based MOFs . The formate ligand can act as a simple, linear linker to connect Thallium(III) nodes, potentially forming porous structures. The properties of such MOFs would be highly dependent on the coordination geometry of the Thallium(III) center and the resulting framework topology. These materials could be investigated for applications in gas storage, separation, and catalysis.

Another avenue for exploration is the synthesis of mixed-metal materials . By incorporating Thallium(III) triformate into synthesis mixtures with other metal salts and organic linkers, it may be possible to create heterometallic MOFs or coordination polymers with unique electronic or photophysical properties.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches

A thorough understanding of the reaction mechanisms and structural properties of Thallium(III) triformate is crucial for its rational application. Advanced spectroscopic and computational techniques will be indispensable in this endeavor.

Spectroscopic studies will be vital for the characterization of Thallium(III) triformate and its reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will be essential for characterizing the formate ligands. More importantly, ²⁰³Tl and ²⁰⁵Tl NMR spectroscopy can provide direct insight into the electronic environment of the thallium center hhu.de.

Infrared (IR) and Raman Spectroscopy: These techniques will be useful for probing the coordination mode of the formate ligands to the Thallium(III) ion.

X-ray Crystallography: Single-crystal X-ray diffraction will be the definitive method for determining the solid-state structure of Thallium(III) triformate and its derivatives, providing crucial information on bond lengths, bond angles, and coordination geometry.

Computational approaches , such as Density Functional Theory (DFT), can complement experimental studies by providing detailed insights into the electronic structure, bonding, and reaction mechanisms of Thallium(III) triformate. DFT calculations can be used to:

Predict the most stable geometric structures of Thallium(III) triformate and its complexes.

Model reaction pathways and calculate activation barriers for potential catalytic transformations.

Simulate spectroscopic properties to aid in the interpretation of experimental data.

Recent computational studies on thallium interactions with functionalized carbon nanotubes demonstrate the power of these methods in understanding the bonding and reactivity of thallium species ingentaconnect.com. Similar approaches can be applied to elucidate the fundamental chemistry of Thallium(III) triformate.

The field of Thallium(III) triformate chemistry, while currently underexplored, holds significant promise for future research. By drawing upon the established chemistry of other Thallium(III) compounds, researchers can begin to unlock the potential of this reagent in synthetic chemistry, materials science, and catalysis. A concerted effort employing modern synthetic, spectroscopic, and computational techniques will be essential to fully realize the scientific potential of Thallium(III) triformate.

Q & A

Q. What are the established synthetic protocols for thallium(3+) triformate, and how can reaction conditions be optimized for purity?

this compound synthesis typically involves reacting thallium(III) salts with formic acid derivatives under controlled pH and temperature. For example, analogous thallium(III) compounds like tetrachloromonospirocyclotriphosphazenes are synthesized via refluxing thallium precursors with ligands in tetrahydrofuran (THF), monitored by thin-layer chromatography (TLC) to track product formation . Optimization requires adjusting stoichiometry, solvent polarity (e.g., THF vs. aqueous systems), and reaction duration to minimize side products. Purity is enhanced by column chromatography and recrystallization .

Q. How is this compound characterized structurally, and what spectroscopic methods are most reliable?

X-ray crystallography is the gold standard for determining crystal structure and coordination geometry. Complementary techniques include:

  • NMR spectroscopy : To assess ligand coordination symmetry (though thallium’s quadrupolar nuclei complicate interpretation).
  • FTIR spectroscopy : Identifies formate ligand binding modes (e.g., bridging vs. monodentate) via carboxylate stretching frequencies (~1600 cm⁻¹) .
  • Elemental analysis : Validates stoichiometry via carbon/hydrogen content .

Q. What are the primary toxicity concerns when handling this compound in laboratory settings?

Thallium(III) compounds exhibit extreme toxicity, targeting the nervous system, kidneys, and skin. Researchers must use glove boxes, fume hoods, and personal protective equipment (PPE). Urinalysis (e.g., 10-P urine tests) and atomic absorption spectroscopy (AAS) are recommended for exposure monitoring . Waste disposal must comply with hazardous material regulations due to environmental persistence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?

Discrepancies in stability constants often arise from solvent effects or measurement techniques. Triangulation using multiple methods—e.g., calorimetry, potentiometric titration, and DFT calculations—is critical. For instance, NIST-recommended ionization energy (IE) data and appearance energy (AE) measurements provide cross-validated benchmarks . Statistical meta-analysis of published datasets can identify systematic biases (e.g., pH-dependent decomposition overlooked in early studies) .

Q. What experimental design considerations are essential for studying this compound’s environmental behavior in aqueous systems?

Simulate natural conditions by:

  • pH gradients : Test stability across pH 2–10 to model soil/water interfaces.
  • Competing ligands : Introduce humic acids or chloride ions to assess ligand-exchange kinetics .
  • Microbial interactions : Use green microalgae (e.g., Chlorella) to study bioaccumulation and redox transformations (Tl³⁺ → Tl⁺) . Data should be validated via ICP-MS for thallium speciation and LC-MS for organic byproducts .

Q. How can mechanistic studies distinguish between radical vs. non-radical pathways in this compound-mediated reactions?

Employ radical traps (e.g., TEMPO) and electron paramagnetic resonance (EPR) spectroscopy to detect transient species. Kinetic isotope effects (KIEs) and Hammett plots further elucidate mechanisms. For example, a negligible KIE suggests non-radical ligand-centered processes, while a large KIE implicates hydrogen-atom transfer pathways . Contrast with TlCl₃ reference systems to isolate formate-specific effects .

Q. What strategies mitigate crystallographic disorder in this compound single-crystal studies?

Disorder arises from thallium’s large ionic radius and flexible coordination. Solutions include:

  • Low-temperature data collection (e.g., 100 K) to reduce thermal motion.
  • High-resolution synchrotron XRD : Enhances data quality for anisotropic refinement.
  • Twinned crystal modeling : Use software like TWINABS to deconvolute overlapping reflections .

Methodological Guidance

Q. How should researchers address incomplete or conflicting toxicity data in risk assessments?

Apply weight-of-evidence (WoE) frameworks:

  • In vitro assays : Compare cytotoxicity in human cell lines (e.g., HEK293) with microbial models (e.g., Vibrio fischeri bioluminescence inhibition) .
  • Cross-species extrapolation : Use allometric scaling adjusted for thallium’s unique biodistribution .
  • Uncertainty quantification : Report confidence intervals for LD₅₀ values derived from probit analysis .

Q. What computational approaches predict this compound’s reactivity in catalytic applications?

Density functional theory (DFT) with relativistic pseudopotentials (e.g., LANL2DZ for Tl) models electron transfer and orbital interactions. Compare HOMO-LUMO gaps with experimental redox potentials (e.g., cyclic voltammetry) to validate predictions. Molecular dynamics (MD) simulations further explore solvation effects .

Data Presentation Standards

  • Tables : Include crystallographic parameters (space group, R factors), spectroscopic peaks, and toxicity thresholds.
  • Figures : Use reaction schematics with annotated intermediates and free-energy diagrams .
  • Supplemental Information : Provide raw diffraction data, computational input files, and full toxicity datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.